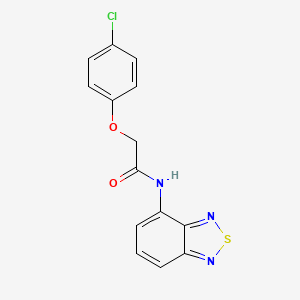
N'-(2-furylmethylene)-2-(3-isobutoxyphenyl)-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline derivatives, including those with complex substituents like N'-(2-furylmethylene)-2-(3-isobutoxyphenyl)-4-quinolinecarbohydrazide, are of significant interest in organic chemistry due to their versatile pharmacological properties and applications in material science. These compounds are synthesized through various methods, including electrochemical polymerization and photocyclization, and have been studied for their molecular structures, chemical reactions, and physical and chemical properties.
Synthesis Analysis
Quinoline derivatives are synthesized using methods such as electrochemical polymerization and photocyclization. For instance, donor–acceptor type π-conjugated polymers containing quinoxaline moieties are synthesized electrochemically, demonstrating the versatility in synthesizing quinoline-related compounds (Xu et al., 2015). Additionally, photocyclization of benzylidenecyclopentanone O-alkyl and O-acetyloximes in methanol provides a convenient synthesis route for quinoline derivatives (Austin et al., 2007).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized using various spectroscopic techniques. For example, the synthesis and characterization of organic salts derived from quinoxaline show the intricate structure and ionic nature of these compounds, highlighting the complex molecular structures achievable with quinoline derivatives (Faizi et al., 2018).
Chemical Reactions and Properties
Quinoline derivatives participate in a range of chemical reactions, exhibiting unique properties. For instance, N-[2-(1-Alkynyl)phenyl]-N'-phenylcarbodiimides undergo thermolysis, leading to the formation of indolo[2,3-b]quinolines, indicating the reactivity of quinoline derivatives under specific conditions (Shi et al., 1999).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as colorimetry and optical band gaps, are studied to understand their applications in material science. The synthesized polymers exhibit distinct absorption bands and color properties, useful in various applications (Xu et al., 2015).
Chemical Properties Analysis
Quinoline derivatives are explored for their chemical properties, including their potential as corrosion inhibitors and antimicrobial agents. For example, quinolin-5-ylmethylene derivatives have shown to act as excellent corrosion inhibitors for mild steel in acidic solutions, demonstrating the chemical utility of these compounds (Saliyan & Adhikari, 2008).
Propriétés
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-17(2)16-31-19-8-5-7-18(13-19)24-14-22(21-10-3-4-11-23(21)27-24)25(29)28-26-15-20-9-6-12-30-20/h3-15,17H,16H2,1-2H3,(H,28,29)/b26-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGRFMYYYDCBDQ-CVKSISIWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-furan-2-ylmethylidene]-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

phosphinic acid](/img/structure/B5533944.png)

![3-amino-2-[(4-chlorophenoxy)methyl]-4(3H)-quinazolinone](/img/structure/B5533958.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methylbutanamide](/img/structure/B5533959.png)
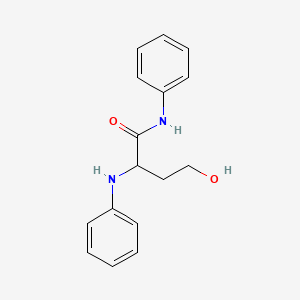
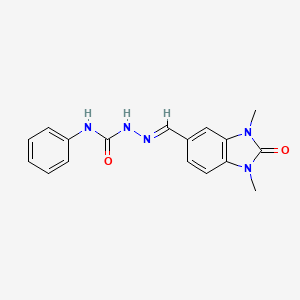
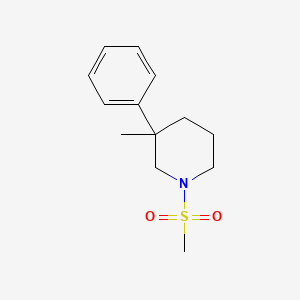
![N,N-diethyl-2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5533980.png)
![8-[3-(5,6-dimethyl-1H-benzimidazol-2-yl)propanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5533992.png)
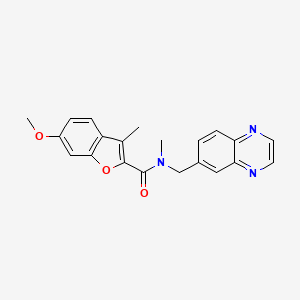
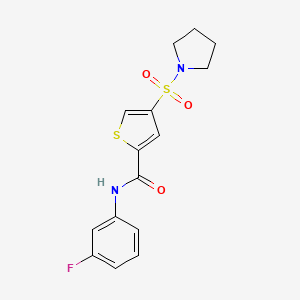
![2-{1-[(1-ethyl-2-pyrrolidinyl)methyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5534009.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[3-(1H-pyrrol-1-yl)propanoyl]piperidine](/img/structure/B5534015.png)
